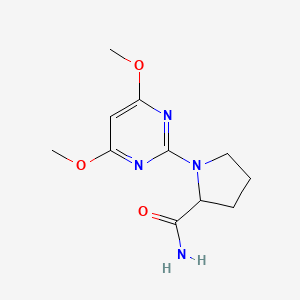![molecular formula C12H21N3OS B6448094 N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 2640845-87-8](/img/structure/B6448094.png)
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (MTPA) is an organic compound used in scientific research. It has a wide range of applications in biochemistry and physiology, and is a useful tool for researchers to study the mechanisms of action of various biological processes. MTPA is a derivative of thiadiazole, a heterocyclic compound with a five-member ring structure containing nitrogen, sulfur, and oxygen atoms. It is a relatively new compound, having first been reported in the literature in 2014.
Wirkmechanismus
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has been found to act as an agonist at G-protein coupled receptors, which are involved in signal transduction pathways. It binds to the receptor and activates the G-protein, resulting in the activation of intracellular signaling pathways. This compound has also been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, this compound has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has a number of advantages for lab experiments. It is a relatively new compound, so it is not widely available and is not subject to the same regulations as other compounds. It is also a relatively stable compound, which makes it easier to store and handle. However, this compound is also relatively expensive, and its effects may be different in different biological systems, making it difficult to predict its effects in a given system.
Zukünftige Richtungen
The potential future applications of N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine include further research into its effects on enzymes and G-protein coupled receptors, as well as its effects on other biochemical and physiological processes. It may also be useful in the development of new drugs and therapies, as well as in the development of new diagnostic tests. In addition, this compound may be useful in the study of the effects of environmental pollutants, and in the development of new methods for the detection and removal of pollutants from the environment. Finally, this compound may be useful in the development of new analytical techniques for the detection of pollutants in the environment.
Synthesemethoden
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine can be synthesized from the reaction of 5-methylthio-1,3,4-thiadiazole-2-amine with oxalyl chloride in a two-step process. In the first step, the oxalyl chloride is reacted with the 5-methylthio-1,3,4-thiadiazole-2-amine in an aqueous solution of sodium carbonate to form the intermediate, 5-methylthio-1,3,4-thiadiazol-2-ylmethylchloride. In the second step, the intermediate is reacted with sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has been used in scientific research to study the mechanisms of action of various biological processes. It has been used to investigate the effects of thiadiazole compounds on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This compound has also been used to study the effects of thiadiazole compounds on the activity of G-protein coupled receptors, which are involved in signal transduction pathways.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-9(2)11-13-14-12(17-11)15(3)8-10-6-4-5-7-16-10/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNKUYXWKQQZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448014.png)
![N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B6448020.png)
![4-ethyl-5-fluoro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6448024.png)
![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)
![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)
![2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6448050.png)
![3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448053.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6448057.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6448070.png)
![8-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6448086.png)
![1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6448091.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6448102.png)